3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
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Overview
Description
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that combines a phenyl group, a tetrahydrocarbazole moiety, and a propanamide group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone to form the tetrahydrocarbazole core. This intermediate can then be further functionalized to introduce the propanamide group.
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Fischer Indole Synthesis
Reagents: Phenylhydrazine, cyclohexanone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
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Functionalization
Reagents: 3-bromopropanoyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, dichloromethane as solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazole derivatives.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, typically in ether solvents
Products: Reduction of the carbonyl group in the propanamide moiety can yield the corresponding amine.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Products: Halogenation of the phenyl group can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Solvents: Dichloromethane, ether, water
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar biological activities.
1-phenyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a phenyl group attached to the carbazole core.
3-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-carbazole: A halogenated derivative with potential for further functionalization.
Uniqueness
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to the presence of both a phenyl group and a propanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other carbazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C21H22N2O/c24-20(14-13-15-7-2-1-3-8-15)22-19-12-6-10-17-16-9-4-5-11-18(16)23-21(17)19/h1-5,7-9,11,19,23H,6,10,12-14H2,(H,22,24) |
InChI Key |
GGIJBHMLDLOWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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